N-{2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide
Overview
Description
N-{2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide, commonly known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is a neurotransmitter that plays a crucial role in the central nervous system. TBOA has been extensively studied for its potential use in treating neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mechanism of Action
TBOA inhibits glutamate transporters, which are responsible for the reuptake of glutamate from the synaptic cleft. By inhibiting these transporters, TBOA increases the concentration of extracellular glutamate, leading to enhanced synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects:
TBOA has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit glutamate transporters, TBOA has been shown to increase the release of glutamate from neurons, enhance synaptic transmission, and increase neuronal excitability. TBOA has also been shown to have neuroprotective effects, protecting neurons from excitotoxicity and oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using TBOA in lab experiments is its potency as a glutamate transporter inhibitor. TBOA is highly effective at inhibiting glutamate transporters, making it a useful tool for studying the role of glutamate in neurological disorders. However, one limitation of using TBOA is its potential for off-target effects. TBOA has been shown to inhibit other transporters and ion channels, which can complicate the interpretation of experimental data.
Future Directions
There are a number of future directions for research on TBOA. One area of interest is the potential use of TBOA in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. TBOA has been shown to have neuroprotective effects, and further research is needed to determine its potential as a treatment for these diseases. Another area of interest is the development of more selective glutamate transporter inhibitors. While TBOA is highly effective at inhibiting glutamate transporters, its potential for off-target effects makes it less than ideal for clinical use. Developing more selective inhibitors could lead to safer and more effective treatments for neurological disorders.
Scientific Research Applications
TBOA has been extensively studied for its potential use in treating neurological disorders. Studies have shown that TBOA can effectively inhibit glutamate transporters and increase the extracellular glutamate concentration in the brain. This increased concentration of glutamate can lead to enhanced synaptic transmission and neuronal excitability, which can be beneficial in treating neurological disorders such as epilepsy and stroke.
properties
IUPAC Name |
N-[2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)phenyl]butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-2-6-14(20)17-12-8-4-3-7-11(12)16-18-15(19-21-16)13-9-5-10-22-13/h3-5,7-10H,2,6H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFCTZCRNIYEKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.